Welcome to the BenchChem Online Store!
molecular formula C5H11ClO3 B051130 2-Chloro-1,1,1-trimethoxyethane CAS No. 74974-54-2

2-Chloro-1,1,1-trimethoxyethane

Cat. No. B051130
M. Wt: 154.59 g/mol
InChI Key: NPEIUNVTLXEOLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06747176B2

Procedure details

A 1000 ml flask equipped with a stirrer and gas inlet tube was initially charged at 10° C. with a mixture of 648 g (4 mol) of 1,1,1-triethoxyethane and 70 g (approx. 11% by weight) of ethanol. Within 4 hours, 260 g (3.70 mol) of chlorine were introduced into the flask in gaseous form, and the internal temperature of the flask did not rise above 15° C. Once the entire amount of chlorine had been introduced into the flask, the mixture was worked-up by distillation. A distillation apparatus having approx. 5 theoretical plates was used to remove low boilers such as methanol and methyl acetate in the first stages at a reflux ratio of 5:1. In the main fraction, 520 g of 2-chloro-1,1,1 trimethoxyethane in a purity of >99.0% were obtained at a reflux ratio of 2:1. This amount of product corresponds to a yield of approx. 67%.
Quantity
648 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
solvent
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([O:9][CH2:10]C)([O:6][CH2:7]C)[CH3:5])C.[Cl:12]Cl>C(O)C>[Cl:12][CH2:5][C:4]([O:9][CH3:10])([O:6][CH3:7])[O:3][CH3:1]

Inputs

Step One
Name
Quantity
648 g
Type
reactant
Smiles
C(C)OC(C)(OCC)OCC
Name
Quantity
70 g
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
260 g
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1000 ml flask equipped with a stirrer and gas inlet tube
CUSTOM
Type
CUSTOM
Details
did not rise above 15° C
DISTILLATION
Type
DISTILLATION
Details
the mixture was worked-up by distillation
CUSTOM
Type
CUSTOM
Details
to remove low boilers such as methanol and methyl acetate in the first stages at a reflux ratio of 5:1

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClCC(OC)(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 520 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.